molecular formula C10H12O4 B1624890 4-(Hydroxymethyl)-2-methoxyphenyl acetate CAS No. 60835-68-9

4-(Hydroxymethyl)-2-methoxyphenyl acetate

Cat. No. B1624890
CAS RN: 60835-68-9
M. Wt: 196.2 g/mol
InChI Key: XSLCJVWNAYMBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Hydroxymethyl)-2-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethyl)-2-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60835-68-9

Product Name

4-(Hydroxymethyl)-2-methoxyphenyl acetate

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C10H12O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5,11H,6H2,1-2H3

InChI Key

XSLCJVWNAYMBLQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)CO)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A partial solution of 4-hydroxy-3-methoxybenzyl alcohol (1.23 g, 8 mmol), triethylamine (810 mg, 1.12 mL, 8 mmol) and 32 mL of dry CH2Cl2 was chilled in an ice bath. To the cold mixture was added dropwise acetyl chloride (628 mg, 570 μL, 8 mmol). The mixture was stirred at ice bath temperature 1 for one hour. Stirring at room temperature was allowed to take place overnight. The reaction mixture was diluted with CH2Cl2 and extracted with 1N HCl, water and saturated NaCl. The organic layer was dried over MgSO4, filtered and concentrated. Column chromatography on silica gel using CH2Cl2/MeOH (98:2, v/v) gave 548 mg (35%) of CO as a clear oil: Rf=0.22 (hexanes/ethyl acetate, 6:4 v/v); 1HNMR (CDCl3) δ 7.00 (d, 4J=1.5 Hz, 1H), 6.99 (d, 3J=8.5 Hz, 1H), 6.89 (dd, 3J=8.0 Hz, 4J=1.5 Hz, 1H), 5.27 (s, 2H), 4.66 (s, 2H), 3.83 (s, 3H) and 2.30 (s, 3H). Exact mass (FAB+) calculated for C10H12O4[M+] 196.0736. found 196.0739.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.